molecular formula C8H8N2O2S B1421343 2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde CAS No. 77168-37-7

2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde

Cat. No.: B1421343
CAS No.: 77168-37-7
M. Wt: 196.23 g/mol
InChI Key: ARQRGYFOBLEOBL-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde has a molecular weight of 196.22600, a density of 1.3, and a boiling point of 340.214ºC at 760 mmHg .

Scientific Research Applications

1. Synthesis of Pyrimidine Derivatives

2-(2-(Methylthio)pyrimidin-4-yl)malonaldehyde is utilized in the synthesis of various pyrimidine derivatives. For instance, it has been used in the one-pot synthesis of Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, which are synthesized through a novel and efficient microwave-assisted process (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007). Moreover, it has been involved in synthesizing novel Pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions using HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst (Mohsenimehr, Mamaghani, Shirini, Sheykhan, & Azimian Moghaddam, 2014).

2. Intermediate for HIV-1 Inhibitors

This compound serves as an important intermediate in the synthesis of derivatives of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its synthesis and transformation into other valuable intermediates have been described in detail, showcasing its significance in medicinal chemistry (Ju, 2015).

3. Formation of Metal Clusters

This compound has been used in the formation of metal clusters. For example, the treatment of this ligand with cuprous chloride led to the formation of a neutral CuI4-centered cluster, indicating its role in complex chemical reactions and potential applications in material science (Huang, Gou, Zhu, & Huang, 2007).

4. Synthesis of Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines

This compound has been used in the efficient synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. These compounds, with their varying optical properties, have potential applications in the development of colorimetric and luminescent sensors (Hadad, Achelle, García-Martínez, & Rodríguez-López, 2011).

5. Development of Anticancer and Anti-5-lipoxygenase Agents

In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This highlights its relevance in the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Properties

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13-8-9-3-2-7(10-8)6(4-11)5-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQRGYFOBLEOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676939
Record name [2-(Methylsulfanyl)pyrimidin-4-yl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77168-37-7
Record name 2-[2-(Methylthio)-4-pyrimidinyl]propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77168-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)pyrimidin-4-yl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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